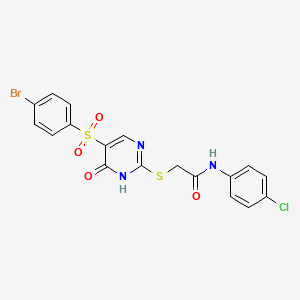![molecular formula C19H21N2O4P B11418071 Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11418071.png)
Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phosphonate de diméthyle [5-(benzylamino)-2-(4-méthylphényl)-1,3-oxazol-4-yl] est un composé organique complexe doté d’une structure unique, qui comprend un groupe benzylamino, un groupe méthylphényl et un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du phosphonate de diméthyle [5-(benzylamino)-2-(4-méthylphényl)-1,3-oxazol-4-yl] implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction de la benzylamine avec le chlorure de 4-méthylbenzoyle pour former un intermédiaire, qui est ensuite cyclisé avec du phosphite de diméthyle en présence d’une base pour produire le produit final. Les conditions réactionnelles nécessitent souvent des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le phosphonate de diméthyle [5-(benzylamino)-2-(4-méthylphényl)-1,3-oxazol-4-yl] subit diverses réactions chimiques, notamment :
Oxydation : le composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : les réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium.
Substitution : les réactions de substitution nucléophile sont fréquentes, où le groupe benzylamino peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : peroxyde d’hydrogène en milieu acide.
Réduction : hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : nucléophiles comme l’azoture de sodium dans des solvants polaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’oxazole correspondants, tandis que la réduction peut conduire à des dérivés d’amine.
Applications de la recherche scientifique
Le phosphonate de diméthyle [5-(benzylamino)-2-(4-méthylphényl)-1,3-oxazol-4-yl] a plusieurs applications en recherche scientifique :
Chimie : utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : étudié pour son potentiel d’inhibiteur enzymatique.
Médecine : exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et antimicrobiennes.
Industrie : utilisé dans le développement de nouveaux matériaux et catalyseurs.
Applications De Recherche Scientifique
Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
Le mécanisme d’action du phosphonate de diméthyle [5-(benzylamino)-2-(4-méthylphényl)-1,3-oxazol-4-yl] implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzylamino peut former des liaisons hydrogène avec les sites actifs des enzymes, inhibant ainsi leur activité. Le cycle oxazole peut également interagir avec les acides nucléiques, affectant leur fonction. Ces interactions peuvent perturber les voies biologiques, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Phosphonate de diméthyle [5-(benzylamino)-2-méthyl-1,3-oxazol-4-yl]
- Phosphonate de diméthyle [5-(benzylamino)-2-phényl-1,3-oxazol-4-yl]
Unicité
Le phosphonate de diméthyle [5-(benzylamino)-2-(4-méthylphényl)-1,3-oxazol-4-yl] est unique en raison de la présence du groupe 4-méthylphényl, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurale peut entraîner des différences dans son interaction avec les cibles moléculaires par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C19H21N2O4P |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-benzyl-4-dimethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H21N2O4P/c1-14-9-11-16(12-10-14)17-21-19(26(22,23-2)24-3)18(25-17)20-13-15-7-5-4-6-8-15/h4-12,20H,13H2,1-3H3 |
Clé InChI |
QVQNATATDGDWMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B11417989.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11418000.png)
![3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418010.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11418018.png)

![(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11418037.png)
![methyl 4-[8-cyano-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11418048.png)
![Methyl {2-[(4-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11418054.png)
![3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11418055.png)
![3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B11418057.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11418058.png)

![N-(4-chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11418065.png)
![N-(3-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11418066.png)
